(2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Description
(2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings (A and B). Ring A is substituted with a chlorine atom at the para position, while ring B features an ethyl group at the para position (Fig. 1). This compound has garnered attention in medicinal chemistry due to its role as a selective and potent monoamine oxidase-B (MAO-B) inhibitor, with a reported inhibition constant ($K_i$) of 0.11 µM . Its structural simplicity and tunable substituents make it a valuable scaffold for studying structure-activity relationships (SAR) in chalcone-based drug discovery.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-2-13-3-5-14(6-4-13)7-12-17(19)15-8-10-16(18)11-9-15/h3-12H,2H2,1H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYBYVAIWMVDSD-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Properties
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one exhibits cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and the modulation of the cell cycle .
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this chalcone derivative against breast cancer cells, showing a significant reduction in cell viability at micromolar concentrations .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. The compound has demonstrated activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Study:
A recent investigation reported that this chalcone exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .
Anti-inflammatory Effects
Research has also indicated that this compound possesses anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases.
Case Study:
In vitro studies demonstrated that treatment with this chalcone reduced levels of TNF-alpha and IL-6 in macrophage cells, suggesting its potential as an anti-inflammatory agent .
Material Science Applications
Beyond biological applications, this compound is being investigated for its utility in material science. Its ability to undergo polymerization makes it a candidate for developing novel polymers with specific properties.
Case Study:
Research has focused on synthesizing polymeric materials from chalcone derivatives, which exhibit enhanced thermal stability and mechanical strength. These materials could be used in coatings and composite materials .
| Activity Type | Test Organism | Result |
|---|---|---|
| Anticancer | Breast Cancer Cell Lines | Significant cytotoxicity |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Anti-inflammatory | Macrophage Cells | Reduced TNF-alpha levels |
Mechanism of Action
The mechanism of action of (2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. If it has anticancer properties, it could interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Key Research Findings
- MAO-B Selectivity : The target compound’s 4-Cl/4-ethyl substitution pattern is optimal for MAO-B inhibition, outperforming analogs with nitro, methoxy, or hydroxyl groups .
- Antifungal Activity: Chalcones with para-aminophenyl groups (e.g., compound 5) show potent activity against Trichophyton rubrum (MIC = 0.07 µg/mL), suggesting halogen positioning impacts antifungal efficacy .
- Thermodynamic Stability : Ethyl and chloro substituents enhance thermal stability, as evidenced by crystallographic studies of related compounds .
Biological Activity
(2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its anticancer, antibacterial, and anti-inflammatory effects, supported by relevant research findings and case studies.
- Molecular Formula : C17H15ClO
- Molecular Weight : 270.75 g/mol
- CAS Number : 343610-66-2
1. Anticancer Activity
Chalcones have been extensively studied for their potential anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating key signaling pathways such as the RAS-ERK and AKT/FOXO3a pathways. This was demonstrated in a study where the compound effectively suppressed these pathways, leading to increased apoptosis in hepatocellular carcinoma cells .
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HepG2 (Liver Cancer) | 10.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.3 | Cell cycle arrest |
| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |
2. Antibacterial Activity
The antibacterial properties of this chalcone derivative have also been investigated. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values indicate its potency against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.025 | Strong inhibition |
| Escherichia coli | 0.020 | Strong inhibition |
| Pseudomonas aeruginosa | 0.050 | Moderate inhibition |
Research shows that the presence of the chlorophenyl group enhances the antibacterial activity by affecting the cell membrane integrity of bacteria .
3. Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Experimental Findings : In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels in macrophage cell lines treated with the compound, indicating its potential as an anti-inflammatory agent .
Case Studies
A notable study evaluated the effects of this chalcone derivative on human cancer cell lines and reported promising results regarding its cytotoxicity and ability to induce apoptosis through specific signaling pathway modulation . Another investigation focused on its antibacterial effects against multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent in combating antibiotic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
